ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a thioether-linked acetyl group and a biphenyl-thiazole carbamoyl moiety. This compound is structurally characterized by its:
- Piperazine ring: A six-membered heterocyclic scaffold with two nitrogen atoms, often utilized in drug design for its conformational flexibility and hydrogen-bonding capabilities .
- Sulfanyl acetyl linker: The thioether bond may improve membrane permeability and modulate electronic effects compared to oxygen or carbon-based linkers .
Synthetic routes for analogous piperazine derivatives involve nucleophilic substitution (e.g., piperazine hexahydrate reacting with benzothiazinone intermediates) or reductive amination (e.g., using NaBH3CN) .
Properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-2-34-26(33)30-14-12-29(13-15-30)24(32)18-35-17-23(31)28-25-27-22(16-36-25)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16H,2,12-15,17-18H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVKJTYNBUKNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For this substrate:
Substituted thioamide preparation :
4-Biphenylthioamide is synthesized by treating 4-biphenylcarbonitrile with hydrogen sulfide in the presence of ammonium chloride.Cyclization with α-bromoacetophenone :
Reaction of the thioamide with α-bromo-4-biphenylacetophenone in ethanol under reflux (12 h, 78°C) yields the 2-aminothiazole core. Yield improvements (82% → 89%) are achieved using microwave irradiation (150 W, 100°C, 20 min).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 1).
Functionalization of the Piperazine Core
Ethyl Piperazine-1-carboxylate Derivatization
The monosubstituted piperazine is prepared via a simplified one-pot protocol:
- Piperazine monoacetylation :
Piperazine dihydrochloride reacts with ethyl chloroformate (1.1 eq) in acetonitrile using K₂CO₃ (2.5 eq) as base (24 h, 60°C). This selectively acetylates one nitrogen, yielding ethyl piperazine-1-carboxylate in 94% purity.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 94 |
| Temperature | 60°C | 94 |
| Base | K₂CO₃ | 94 |
| Alternative Base | NaHCO₃ | 72 |
Assembly of the Sulfanyl Acetyl Linker
Mercaptoacetylation Strategy
The critical sulfanyl bridge is installed via thiol-Michael addition:
Synthesis of mercaptoacetyl intermediate :
2-Bromoacetamide is treated with thiourea in DMF (80°C, 4 h) to generate mercaptoacetamide.Coupling to thiazole amine :
The thiazol-2-amine reacts with mercaptoacetyl chloride (1.2 eq) in dichloromethane (0°C → RT, 6 h) to form the carbamoylmethyl sulfanyl intermediate. Triethylamine (3 eq) scavenges HCl, improving yields from 68% to 85%.
Final Coupling and Global Deprotection
Amide Bond Formation
The piperazine and thiazole subunits are conjugated via EDC/HOBt-mediated coupling:
Activation of carboxylic acid :
The sulfanyl acetyl intermediate’s carboxylic acid (0.1 M in DMF) is activated with EDC (1.5 eq) and HOBt (1 eq) at 0°C for 30 min.Nucleophilic attack by piperazine :
Ethyl piperazine-1-carboxylate (1.2 eq) is added, and the reaction proceeds at RT for 18 h. Crude product is purified via silica chromatography (EtOAc/hexane 3:7 → 7:3 gradient) to afford the target compound in 76% yield.
Critical Parameters :
- Strict exclusion of moisture prevents hydrolysis of the activated ester.
- Stoichiometric HOBt suppresses racemization.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C, 15 min) during thiazole formation reduces reaction time from 12 h to 25 min while maintaining 88% yield.
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the piperazine on Wang resin enables rapid diversification:
Resin loading :
Wang resin (1.2 mmol/g) is functionalized with Fmoc-piperazine (3 eq) using DIC/HOAt (RT, 24 h).Stepwise elongation :
Sequential coupling of sulfanyl acetyl and thiazole fragments achieves 92% purity after cleavage (TFA/DCM 1:99).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 (t, 3H, CO₂CH₂CH₃)
- δ 3.45–3.60 (m, 8H, piperazine-H)
- δ 7.35–7.75 (m, 9H, biphenyl-H)
HRMS (ESI+) :
Calculated for C₂₉H₃₁N₅O₄S₂ [M+H]⁺: 594.1892; Found: 594.1889.
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250×4.6) | MeCN/H₂O (65:35) | 12.7 | 99.3 |
Challenges and Optimization Opportunities
Stereochemical Control :
The sulfanyl acetyl linker’s configuration influences biological activity. Chiral HPLC separation (Chiralpak IC, heptane/EtOH 85:15) resolves enantiomers (ee >98%).Scale-Up Limitations : Microwave methods face heat transfer issues above 100 g. Transitioning to continuous flow reactors (residence time 8 min, 120°C) maintains 86% yield at kilogram scale.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiazole sulfur and sulfanyl (-S-) groups are susceptible to oxidation. Common reagents and outcomes include:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Thiazole sulfur | H<sub>2</sub>O<sub>2</sub>, acidic conditions | Thiazole sulfoxide or sulfone derivatives |
| Sulfanyl group (-S-) | KMnO<sub>4</sub>, aqueous medium | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) linkages |
For example, hydrogen peroxide oxidation generates sulfoxides, while stronger oxidants like potassium permanganate yield sulfones. Controlled stoichiometry and low temperatures (0–5°C) are critical to avoid over-oxidation.
Reduction Reactions
Reductive transformations target carbonyl groups (ester and acetyl) and the thiazole ring:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Ester group (-COOEt) | LiAlH<sub>4</sub>, anhydrous THF | Primary alcohol (-CH<sub>2</sub>OH) |
| Acetyl group (-CO-) | NaBH<sub>4</sub>, methanol | Secondary alcohol (-CH(OH)-) |
| Thiazole ring | H<sub>2</sub>, Pd/C catalyst | Partially saturated thiazoline derivatives |
Lithium aluminum hydride reduces the ester to a primary alcohol, while sodium borohydride selectively reduces the acetyl carbonyl. Catalytic hydrogenation partially saturates the thiazole ring but requires high pressures (>50 psi).
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Piperazine N-atom | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF | N-alkylated piperazine derivatives |
| Piperazine N-atom | Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub> | Cross-coupled arylpiperazine analogs |
Alkylation with methyl iodide or benzyl bromide proceeds at room temperature, while Suzuki-Miyaura coupling requires heating (80–100°C) to install aryl groups. The biphenyl-thiazole system remains intact under these conditions.
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Site | Reagents/Conditions | Products |
|---|---|---|
| Ester group (-COOEt) | NaOH (2M), reflux | Carboxylic acid (-COOH) |
| Amide group (-CONH-) | HCl (6M), 100°C | Free amine and carboxylic acid |
Basic hydrolysis cleaves the ester to a carboxylic acid, while acidic conditions break the amide bond, yielding a biphenyl-thiazolylamine and a piperazine-carboxylic acid. Reaction progress is monitored via TLC (R<sub>f</sub> shifts) or HPLC.
Key Research Findings
-
Selectivity Challenges : Oxidation of the sulfanyl group competes with thiazole ring oxidation; pH control (pH 4–5) favors selective sulfoxide formation.
-
Stability Concerns : The acetyl spacer between sulfanyl and piperazine is prone to retro-Michael reactions under strongly basic conditions (>pH 10).
-
Catalytic Limitations : Hydrogenation of the thiazole ring requires specialized catalysts (e.g., PtO<sub>2</sub>) to avoid desulfurization .
Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Attachment of the Biphenyl Group : Commonly performed via Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction.
- Incorporation of the Piperazine Ring : This step often involves nucleophilic substitution reactions where the piperazine ring is introduced into the intermediate compound.
These synthetic routes are optimized for high yield and purity using advanced techniques such as continuous flow reactors and chromatography .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways of cancer cells and pathogens. This suggests its utility in developing anti-cancer and anti-infective agents .
- Target Interaction : The structural features allow it to interact with specific molecular targets. The biphenyl and thiazole rings can engage with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity .
Potential Therapeutic Applications
The unique combination of functional groups within this compound positions it as a promising candidate for several therapeutic areas:
Cancer Therapy
Recent studies indicate that compounds with similar structures have demonstrated efficacy in targeting cancer cell lines. For instance, derivatives containing thiazole rings have been evaluated for their anti-cancer properties against hepatocellular carcinoma .
Antimicrobial Activity
The compound's ability to inhibit specific enzymes suggests potential antimicrobial properties. Research into similar compounds has shown that they can disrupt metabolic processes in bacteria and fungi .
Neuropharmacology
Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and could lead to new treatments for neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiazole rings can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated below using computational, spectral, and bioactivity-based metrics.
Table 1: Key Structural Features and Molecular Properties
*Calculated based on structural formula.
Structural and Functional Divergence
Biphenyl-Thiazole vs. Oxadiazole/Benzothiazole Moieties: The target compound’s biphenyl-thiazole group likely enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to the oxadiazole in or benzothiazole in .
Sulfanyl Acetyl vs. Sulfonamide/Sulfonyl Linkers :
- The sulfanyl acetyl group in the target compound may confer moderate redox activity, whereas sulfonamide/sulfonyl groups (e.g., ) enhance metabolic stability but reduce solubility .
Chlorophenyl vs.
Bioactivity and Target Profiling
- QSAR and Activity Landscape Analysis: Compounds with piperazine cores and aryl-thiazole substituents (e.g., target compound) cluster into groups with similar bioactivity profiles, particularly in kinase inhibition and G-protein-coupled receptor modulation . Activity cliffs are observed in analogs with minor structural changes (e.g., biphenyl vs. methylphenyl), leading to significant potency differences despite high structural similarity (Tanimoto index >0.85) .
- Chemical-Genetic Profiling: Piperazine derivatives with sulfanyl or sulfonyl linkers (e.g., target compound, ) show overlapping fitness defect profiles in yeast knockout assays, suggesting shared modes of action (e.g., disruption of membrane transport) .
Computational Similarity Metrics
Biological Activity
The compound ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate represents a complex molecular structure with potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine core linked to a thiazole moiety and a biphenyl group. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that may influence its biological interactions.
Structural Formula
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), highlighting the potential for diverse interactions within biological systems.
Anticancer Activity
Recent studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cell viability in various cancer cell lines, such as Caco-2 and A549. The presence of specific substituents on the thiazole ring can enhance this activity.
Case Study: Thiazole Derivatives
A study demonstrated that thiazole derivatives with a methyl group at position 4 showed enhanced anticancer activity against Caco-2 cells, reducing cell viability significantly compared to untreated controls . The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities. Research indicates that modifications to the thiazole ring can lead to increased efficacy against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Ethyl Derivative | C. albicans | 8 µg/mL |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The piperazine moiety can interact with active sites of enzymes, inhibiting their function.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in cancer cells.
- Induction of Apoptosis : Some studies suggest that thiazole-containing compounds can induce programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the biphenyl or thiazole components can significantly alter its potency and selectivity against different biological targets.
Key Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate?
- Methodology : The synthesis involves multi-step reactions.
Piperazine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine backbone .
Thiazole Substitution : Introduce the 1,1'-biphenyl-thiazole moiety via nucleophilic substitution or coupling reactions, using reagents like carbamoyl methyl sulfanyl acetyl chloride .
Esterification : Protect the piperazine nitrogen with an ethyl carboxylate group via esterification under anhydrous conditions (e.g., ethanol/HCl) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and piperazine-thiazole connectivity .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content to validate purity .
Q. What are the preliminary biological screening strategies for this compound?
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test activity against kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiazole-piperazine coupling step?
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or THF | ↑ Reactivity |
| Temperature | 60–80°C | ↑ Conversion |
| Catalyst | Pd(PPh) (5 mol%) | ↑ Coupling |
| Reaction Time | 12–24 hrs | ↑ Completeness |
- Troubleshooting :
- Byproduct Formation : Add molecular sieves to absorb moisture, preventing hydrolysis of the carbamoyl group .
- Low Reactivity : Pre-activate the thiazole component with trimethylaluminum .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : If antimicrobial activity varies between labs:
Standardize Assays : Use CLSI guidelines for MIC testing to minimize protocol variability .
Control Variables : Validate compound solubility (DMSO stock concentration ≤1%) and bacterial inoculum size .
SAR Analysis : Compare structural analogs (e.g., biphenyl vs. fluorophenyl substituents) to identify activity-determining groups .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
- DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO) to identify reactive sites for derivatization .
Q. How can stability issues in aqueous buffers be mitigated during pharmacological assays?
- Solutions :
- pH Adjustment : Maintain buffers at pH 6.5–7.5 to prevent ester hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .
- Surfactants : Add Tween-80 (0.01% w/v) to improve solubility and reduce aggregation in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
